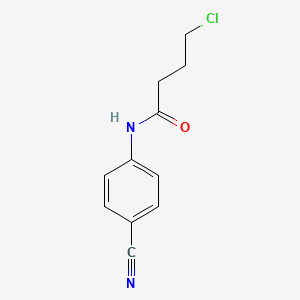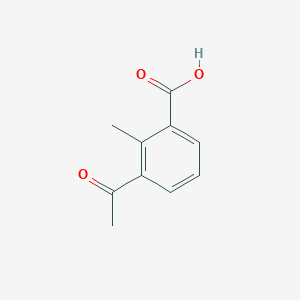
Allyl decanoate
Descripción general
Descripción
Allyl decanoate, also known as Allyl caprate or Allyl n-decanoate, is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.3285 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves allyl–allyl cross-coupling reactions . This process provides a practical synthetic route for the direct construction of 1,5-dienes, which are significant building blocks in chemical synthesis . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc., are extensively studied and show excellent regio- and enantioselective control .Molecular Structure Analysis
The this compound molecule contains a total of 38 bond(s). There are 14 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), and 1 ester(s) (aliphatic) . The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons . This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .Chemical Reactions Analysis
This compound and similar compounds undergo various chemical reactions. For instance, the allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes . The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.3285 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Food Flavoring and Analysis
Allyl esters, including allyl decanoate, have been identified in various food preparations. For instance, a study conducted by Herbrand et al. (2007) found allyl esters in garlic cheese and commercial cream cheese. The identification was based on mass spectrometric data and chromatographic retention time data, emphasizing their role in food flavoring and analysis (Herbrand et al., 2007).
2. Green Chemistry and Renewable Solvents
This compound is being explored in the field of green chemistry. Kniese and Meier (2010) demonstrated that methyl decanoate, a fatty acid-derived solvent, is an environmentally friendly alternative to traditional solvents. This highlights the potential of this compound in reducing the environmental impact of chemical reactions (Kniese & Meier, 2010).
3. Lithium-Ion Battery Technology
In the field of energy storage, allyl esters have been studied for their application in lithium-ion batteries. A study by Lee, Lin, and Jan (2004) investigated the role of allyl ethyl carbonate in lithium-ion battery electrolytes, demonstrating its potential to improve battery performance and stability (Lee, Lin, & Jan, 2004).
4. Predicting Hepatotoxicity
Allyl esters, including this compound, have been studied for their hepatotoxic effects. Yamada et al. (2013) used a category approach to predict the hepatotoxicity of allyl esters, which could be beneficial in assessing the safety of these compounds in various applications (Yamada et al., 2013).
5. Agricultural Pest Control
Research by Escribà et al. (2009) explored the synthesis of allyl esters, including this compound, for their ovicidal effect on certain agricultural pests. This suggests the potential use of this compound in pest control strategies (Escribà et al., 2009).
6. Organic Synthesis and Catalysis
This compound can play a role in organic synthesis and catalysis. For example, research in the area of transition metal-catalyzed allylic substitution reactions has shown the utility of unactivated allylic substrates, such as this compound, in chemical synthesis (Butt & Zhang, 2015).
7. Pharmaceutical and Biochemical Applications
Studies have demonstrated the use of allyl groups, including this compound, as protecting groups in the synthesis of oligonucleotides, indicating their potential in pharmaceutical and biochemical research (Manoharan, Lu, Casper, & Just, 2000).
8. Energy Conversion and Management
This compound is also significant in energy conversion and management. Konuklu, Paksoy, Unal, and Konuklu (2014) investigated the microencapsulation of fatty acids, including decanoic acid, for thermal energy storageapplications. This research highlights the potential of this compound in developing efficient energy storage materials (Konuklu, Paksoy, Unal, & Konuklu, 2014).
9. Organic Chemistry and Catalysis
The versatility of this compound in organic chemistry and catalysis is exemplified by research on transition metal-catalyzed decarboxylative coupling reactions. Waetzig and Tunge (2007) showed that allylic esters of heteroaromatic alkanes, including this compound, can undergo palladium-catalyzed decarboxylative coupling, forming complex organic molecules (Waetzig & Tunge, 2007).
10. Insect Pest Management
Research into the insecticidal and repellent properties of allyl esters, such as this compound, against various pests is gaining attention. Giner et al. (2013) investigated the effects of allyl esters on pea aphids and red flour beetles, demonstrating their potential in pest management (Giner et al., 2013).
Propiedades
IUPAC Name |
prop-2-enyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h4H,2-3,5-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVOTEHORLHPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069209 | |
| Record name | Allyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57856-81-2 | |
| Record name | Allyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57856-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057856812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1604669.png)





